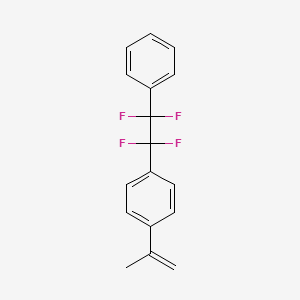
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a prop-1-en-2-yl group and a tetrafluoro-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can be achieved through several synthetic routes:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with prop-1-en-2-yl chloride and 1,1,2,2-tetrafluoro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of a Grignard reagent derived from 1,1,2,2-tetrafluoro-2-phenylethyl bromide with prop-1-en-2-yl benzene.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-1-en-2-yl)-4-phenylethylbenzene: Lacks the tetrafluoro substitution, resulting in different chemical properties.
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoroethyl)benzene: Similar structure but with variations in the alkyl chain.
Uniqueness
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the presence of both the prop-1-en-2-yl and tetrafluoro-phenylethyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
40396-68-7 |
|---|---|
Fórmula molecular |
C17H14F4 |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
1-prop-1-en-2-yl-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-12(2)13-8-10-15(11-9-13)17(20,21)16(18,19)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
Clave InChI |
AXOIDNFQSKIEKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



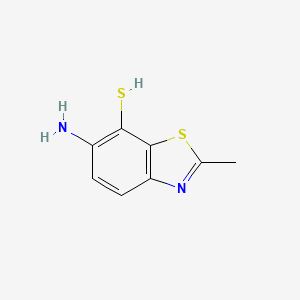
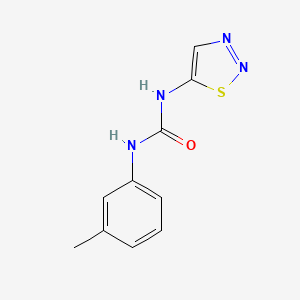
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
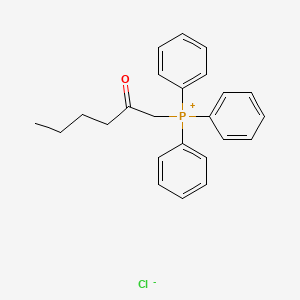
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
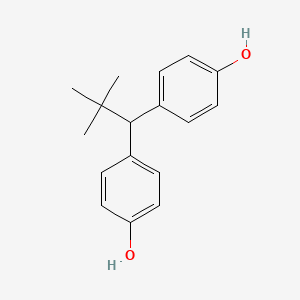
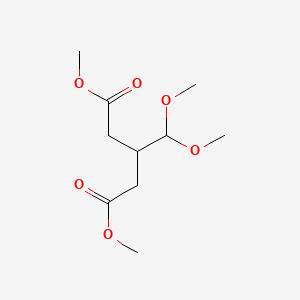
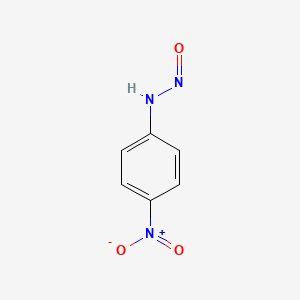
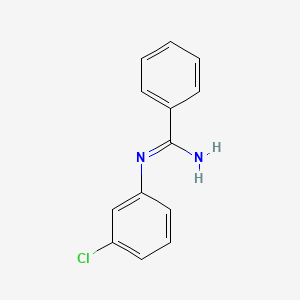
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)



